
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene is an organic compound characterized by a unique structure that includes a methoxy group attached to a benzene ring, which is further connected to a dec-3-ene-1,5-diyn-1-yl chain
Métodos De Preparación
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 1,5-hexadiyne.
Reaction Conditions: The key steps involve the formation of the dec-3-ene-1,5-diyn-1-yl chain through coupling reactions, such as Sonogashira coupling, under palladium-catalyzed conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.
Análisis De Reacciones Químicas
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common Reagents and Conditions: Typical reagents include palladium catalysts, hydrogen gas, potassium permanganate, and chromium trioxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include carboxylic acids, ketones, alkanes, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity or function.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or allosteric sites on target proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene and 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene.
Uniqueness: The presence of the methoxy group at the 3-position of the benzene ring distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity.
Propiedades
Número CAS |
823228-15-5 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-dec-3-en-1,5-diynyl-3-methoxybenzene |
InChI |
InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-12-16-13-11-14-17(15-16)18-2/h8-9,11,13-15H,3-5H2,1-2H3 |
Clave InChI |
HHZZANFMVMHOTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


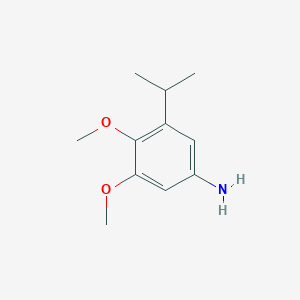

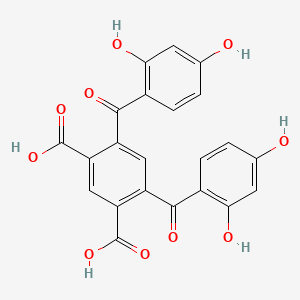
![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
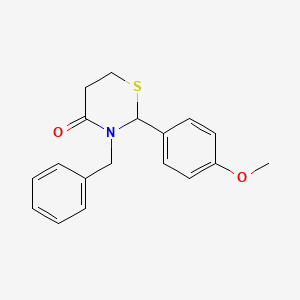
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)

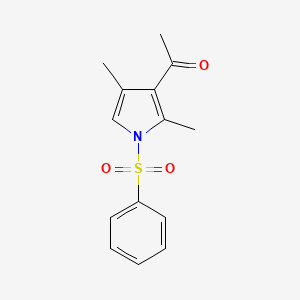

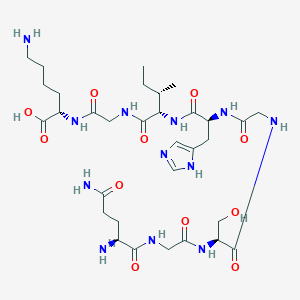
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

